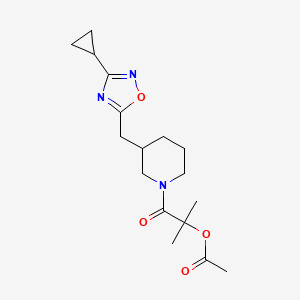

![molecular formula C19H22N4O2 B2434267 6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide CAS No. 2097897-30-6](/img/structure/B2434267.png)

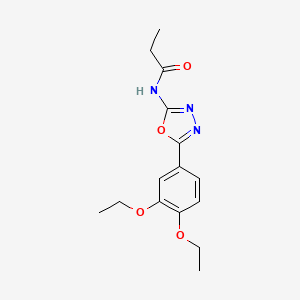

6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. JWH-250 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.

Scientific Research Applications

- Researchers have explored the antitumor potential of this compound. It was evaluated against different cell lines, including MCF-7 and CaCo-2, using Fluorouracil as a reference .

- Pyrazole-bearing compounds, including those related to our target compound, have demonstrated potent antileishmanial and antimalarial effects .

- Commercial Drugs : Several commercially available drugs contain a 1,3-diazole ring (e.g., clemizole, omeprazole, and metronidazole) that shares similarities with our compound .

Antitumor Activity

Organic Synthesis and Medicinal Chemistry

Antileishmanial and Antimalarial Activities

Imidazole Core and Drug Development

Hydrazine-Coupled Pyrazoles

Mechanism of Action

Target of Action

Compounds with a pyrazole structure have been reported to have diverse pharmacological effects . They are known to interact with various targets, including enzymes like acetylcholinesterase (AchE) .

Mode of Action

Pyrazole derivatives have been reported to inhibit the activity of ache , an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. Inhibition of AchE can lead to an increase in acetylcholine, affecting nerve pulse transmission .

Biochemical Pathways

Compounds with a pyrazole structure have been associated with various biological and pharmacological activities, including antioxidant and antitumor activities . These activities suggest that these compounds may interact with pathways related to oxidative stress and cell proliferation .

Result of Action

Pyrazole derivatives have been reported to have antioxidant and antitumor activities . These activities suggest that these compounds may protect cells from oxidative damage and inhibit tumor growth .

properties

IUPAC Name |

6-methoxy-N-(4-pyrazol-1-ylcyclohexyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-25-16-8-3-13-11-18(22-17(13)12-16)19(24)21-14-4-6-15(7-5-14)23-10-2-9-20-23/h2-3,8-12,14-15,22H,4-7H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCVAADPRBHBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2434191.png)

![2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide](/img/structure/B2434197.png)

![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)